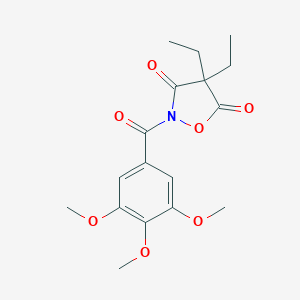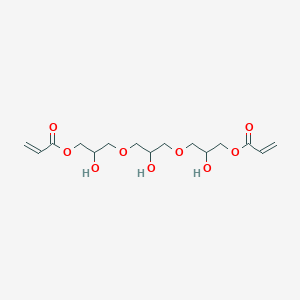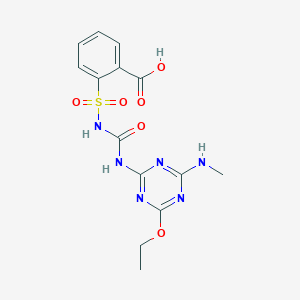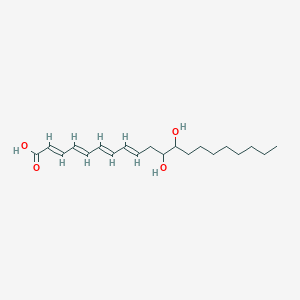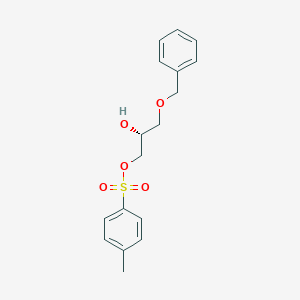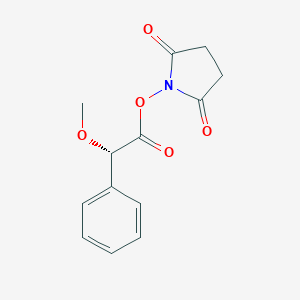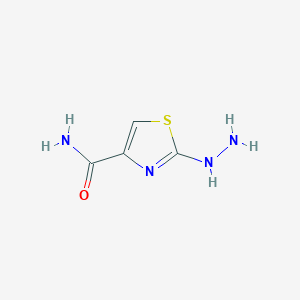
2-Hydrazinyl-1,3-thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydrazinyl-1,3-thiazole-4-carboxamide, also known as HTCA, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. HTCA is a thiazole derivative that possesses a hydrazine functional group and a carboxamide moiety. The compound has been found to possess diverse biological activities, including anticancer, antitubercular, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 2-Hydrazinyl-1,3-thiazole-4-carboxamide is not fully understood. However, studies have suggested that the compound exerts its biological activities by inhibiting various enzymes and proteins involved in cell growth and proliferation. 2-Hydrazinyl-1,3-thiazole-4-carboxamide has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. Moreover, 2-Hydrazinyl-1,3-thiazole-4-carboxamide has been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-Hydrazinyl-1,3-thiazole-4-carboxamide has been found to possess diverse biochemical and physiological effects. The compound has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Moreover, 2-Hydrazinyl-1,3-thiazole-4-carboxamide has been found to possess antibacterial activity by disrupting the bacterial cell membrane and inhibiting protein synthesis. Additionally, 2-Hydrazinyl-1,3-thiazole-4-carboxamide has been reported to possess antitubercular activity by inhibiting the growth of Mycobacterium tuberculosis.
Avantages Et Limitations Des Expériences En Laboratoire
2-Hydrazinyl-1,3-thiazole-4-carboxamide has several advantages for lab experiments. The compound is readily available and can be synthesized in large quantities. Moreover, 2-Hydrazinyl-1,3-thiazole-4-carboxamide has been found to possess diverse biological activities, making it a potential drug candidate for various diseases. However, the limitations of 2-Hydrazinyl-1,3-thiazole-4-carboxamide include its poor solubility in water and its potential toxicity at high doses.
Orientations Futures
For 2-Hydrazinyl-1,3-thiazole-4-carboxamide include the modification of the compound to improve its solubility and bioavailability, the elucidation of its mechanism of action, and the exploration of its potential as a drug candidate for various diseases.
Méthodes De Synthèse
The synthesis of 2-Hydrazinyl-1,3-thiazole-4-carboxamide involves the reaction of thiosemicarbazide and ethyl acetoacetate in the presence of acetic acid. The product obtained is then treated with hydrazine hydrate to yield 2-Hydrazinyl-1,3-thiazole-4-carboxamide. The synthesis of 2-Hydrazinyl-1,3-thiazole-4-carboxamide has been optimized to improve its yield and purity, making it a cost-effective and scalable process.
Applications De Recherche Scientifique
2-Hydrazinyl-1,3-thiazole-4-carboxamide has been extensively studied for its potential therapeutic applications. The compound has shown promising results in inhibiting the growth of cancer cells, including breast, lung, and colon cancer. Moreover, 2-Hydrazinyl-1,3-thiazole-4-carboxamide has been found to possess antibacterial activity against various strains of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Additionally, 2-Hydrazinyl-1,3-thiazole-4-carboxamide has been reported to possess antitubercular activity against Mycobacterium tuberculosis, making it a potential drug candidate for the treatment of tuberculosis.
Propriétés
Numéro CAS |
119935-85-2 |
|---|---|
Nom du produit |
2-Hydrazinyl-1,3-thiazole-4-carboxamide |
Formule moléculaire |
C4H6N4OS |
Poids moléculaire |
158.18 g/mol |
Nom IUPAC |
2-hydrazinyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C4H6N4OS/c5-3(9)2-1-10-4(7-2)8-6/h1H,6H2,(H2,5,9)(H,7,8) |
Clé InChI |
RRXJQUWENJSIMK-UHFFFAOYSA-N |
SMILES |
C1=C(N=C(S1)NN)C(=O)N |
SMILES canonique |
C1=C(N=C(S1)NN)C(=O)N |
Synonymes |
4-Thiazolecarboxamide,2-hydrazino-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



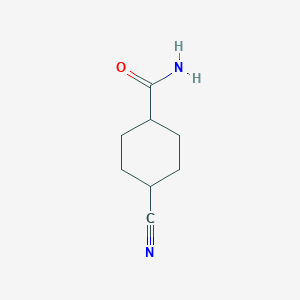
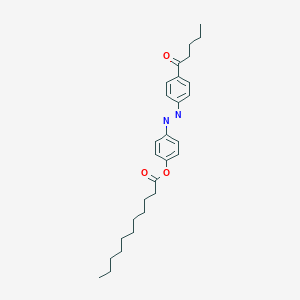
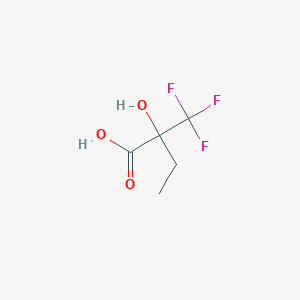
![5,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8(4H)-one](/img/structure/B54930.png)
![3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione](/img/structure/B54934.png)
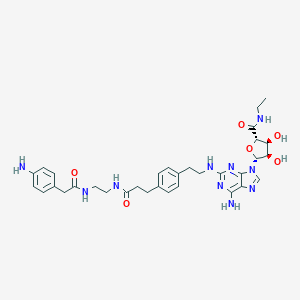
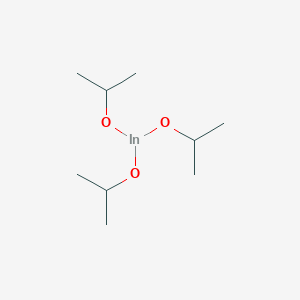
![4,5-Dibromo-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide](/img/structure/B54938.png)
